2-Methoxyphenyl cyclopropanecarboxylate 2-Methoxyphenyl cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0956169
InChI: InChI=1S/C11H12O3/c1-13-9-4-2-3-5-10(9)14-11(12)8-6-7-8/h2-5,8H,6-7H2,1H3
SMILES: COC1=CC=CC=C1OC(=O)C2CC2
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

2-Methoxyphenyl cyclopropanecarboxylate

CAS No.:

Cat. No.: VC0956169

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyphenyl cyclopropanecarboxylate -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name (2-methoxyphenyl) cyclopropanecarboxylate
Standard InChI InChI=1S/C11H12O3/c1-13-9-4-2-3-5-10(9)14-11(12)8-6-7-8/h2-5,8H,6-7H2,1H3
Standard InChI Key QASISOHPPKHXGA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OC(=O)C2CC2
Canonical SMILES COC1=CC=CC=C1OC(=O)C2CC2

Introduction

Chemical Structure and Properties

Structural Characteristics

PropertyValue
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
StructureCyclopropane ring with 2-methoxyphenyl group
CAS NumberNot specifically provided for the ester form
Primary UseResearch compound, pharmaceutical development

Synthetic Methodologies

One-Pot Synthesis Approaches

For related methoxyphenyl cyclopropanecarboxylate derivatives, one-pot synthesis approaches have been documented. These methods typically involve copper-catalyzed reactions. For example, a method described for the synthesis of (1R*,2R*)-Ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate (a related compound with the methoxy group at the 3-position) involves:

  • Utilizing CuI and triphenylphosphine in dichloromethane

  • Adding the appropriate aldehyde (in this case, m-anisaldehyde)

  • Introducing ethyl diazoacetate followed by diazomethane

  • Purification through flash chromatography

This approach could potentially be adapted for the synthesis of 2-Methoxyphenyl cyclopropanecarboxylate by selecting the appropriate 2-methoxyphenyl starting materials.

Biological Activities and Applications

Comparison with Related Compounds

Related cyclopropane derivatives have demonstrated various biological activities. For instance, research on phenylcyclopropane carboxamide derivatives has shown inhibition of leukemia cell proliferation without cytotoxic effects, suggesting potential anticancer applications.

Cyclopropene derivatives have also been explored for their effects on plant growth, indicating the diverse biological applications of compounds containing the cyclopropane moiety.

Current Research Trends

Mechanistic Studies

Current research on 2-Methoxyphenyl cyclopropanecarboxylate and similar compounds focuses on understanding their mechanisms of action. Given the compound's potential in targeting inflammation and microbial infections, elucidating how it interacts with biological systems is crucial for developing effective therapeutic applications.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving cyclopropane derivatives are essential for understanding how structural modifications affect biological activity. By systematically altering functional groups and studying the resulting changes in activity, researchers can optimize compounds like 2-Methoxyphenyl cyclopropanecarboxylate for specific therapeutic applications.

Related Compounds

Acid Derivative

2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is the carboxylic acid form of our target compound. It shares the same molecular formula (C11H12O3) and molecular weight (192.21 g/mol). This acid form has been more extensively documented, with a CAS number of 92016-93-8 and PubChem CID of 13972195 .

The acid form has various synonyms, including:

  • 2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid

  • 2-(2-Methoxyphenyl)cyclopropanecarboxylic acid

  • (1R,2R)-2-(2-Methoxyphenyl)cyclopropanecarboxylicAcid

  • (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid

Positional Isomers

Various positional isomers of methoxyphenyl cyclopropanecarboxylate exist, differing in the position of the methoxy group on the phenyl ring. For example, (1R*,2R*)-Ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate has the methoxy group at the 3-position of the phenyl ring .

These positional isomers may exhibit different biological activities and physical properties, highlighting the importance of precise structural characterization in research and development.

Future Research Directions

Therapeutic Development

Future studies on 2-Methoxyphenyl cyclopropanecarboxylate will likely focus on exploring its therapeutic potential. Given its structural features and preliminary indications of biological activity, the compound may find applications in developing new anti-inflammatory or antimicrobial agents.

Mechanistic Investigations

Elucidating the precise mechanism of action of 2-Methoxyphenyl cyclopropanecarboxylate remains an important research direction. Understanding how the compound interacts with biological systems at the molecular level will facilitate the development of more effective derivatives and therapeutic applications.

Synthetic Optimization

Developing more efficient and selective synthetic routes for 2-Methoxyphenyl cyclopropanecarboxylate represents another important area for future research. Optimized synthetic methods could facilitate larger-scale production for research and potential commercial applications.

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